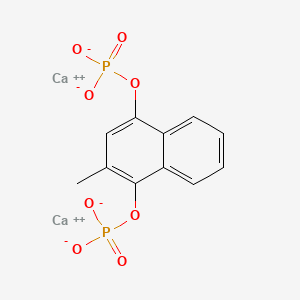

Menadiol Diphosphate dicalcium

Description

Historical Context of Menadiol (B113456) Derivatives in Biochemical Inquiry

The investigation of menadiol derivatives dates back to the mid-20th century, spurred by the need for water-soluble forms of vitamin K for research and potential therapeutic use. A significant area of historical research involved the development of radiolabeled versions of these compounds to trace their metabolic fate and activity. Notably, in the 1970s, tritiated menadiol sodium diphosphate (B83284) (T-MNDP), also known by the trade name Synkavit, was developed and studied as a potential radioactive drug in cancer research. nih.govnih.gov These studies aimed to leverage the compound's property of selective uptake in some malignant tissues. researchgate.net Researchers examined the distribution and excretion of tritiated menadiol diphosphate to understand its metabolism, identifying metabolites such as glucuronic acid conjugates and menadiol sulphate in urine. wiley.com

Relationship to the Vitamin K Family: Menadione (B1676200) and its Analogues

The vitamin K family comprises a group of structurally similar 2-methyl-1,4-naphthoquinones essential for biological functions like blood coagulation and bone metabolism. mdpi.comresearchgate.net The family includes naturally occurring forms like phylloquinone (vitamin K1) and menaquinones (vitamin K2), as well as synthetic analogues. researchgate.netmdpi.com

Menadione, known as vitamin K3, is a synthetic analogue that acts as a provitamin. researchgate.netbeilstein-journals.org It lacks the side chain found in natural vitamin K forms but can be converted in the body to menaquinone-4 (MK-4), an active form of vitamin K2. beilstein-journals.org Menadiol is the reduced, hydroquinone (B1673460) form of menadione and is a key intermediate in this conversion process. wikipedia.orgpatsnap.com To enhance stability and water solubility for research and other applications, menadiol is often prepared as a phosphate (B84403) ester, creating menadiol diphosphate. drugbank.combmj.com This derivative, available as salts like menadiol diphosphate dicalcium or the more extensively studied menadiol sodium diphosphate, can be readily absorbed and utilized in biological systems. drugbank.combuyersguidechem.com

| Compound Name | Common Name/Synonym | Type | Key Relationship |

|---|---|---|---|

| Phylloquinone | Vitamin K1 | Natural | Plant-derived form of Vitamin K. |

| Menaquinones | Vitamin K2 | Natural | Family of compounds synthesized by bacteria. |

| Menadione | Vitamin K3 | Synthetic | Provitamin that can be converted to Vitamin K2 (MK-4). beilstein-journals.org |

| Menadiol | Vitamin K4 (reduced form) | Synthetic | Reduced form of menadione and an intermediate in its biological conversion. wikipedia.org |

| Menadiol Diphosphate | Synkavit (sodium salt), Kappadione (sodium salt) | Synthetic | A water-soluble, stable ester of menadiol. drugbank.combmj.com |

Overview of this compound as a Research Probe

Menadiol diphosphate, primarily through its sodium salt form, has been employed as a research probe to investigate various biochemical and physiological processes. Its water-soluble nature makes it a convenient tool for in vitro and in vivo studies where natural, fat-soluble vitamin K forms are difficult to use. drugbank.combmj.com

A prominent application has been in cancer research. Early clinical investigations used tritiated menadiol sodium diphosphate (T-MNDP) to study its uptake and effects in patients with advanced malignancies. nih.govnih.gov These studies provided detailed findings on the compound's behavior, although the therapeutic outcomes were limited. The ability of menadione, the active metabolite, to generate reactive oxygen species (ROS) and bind to tubulin has also made it a subject of interest in oncology research. researchgate.netresearchgate.netnih.gov

Furthermore, menadiol diphosphate serves as a substrate for measuring the activity of certain enzymes, such as acid phosphatase, and has been used to investigate vitamin K-dependent carboxylation, a crucial step in the activation of blood clotting factors and bone proteins like osteocalcin (B1147995). drugbank.compatsnap.comsemanticscholar.org Its use in studies helps to explore the mechanisms of vitamin K metabolism and its role in preventing conditions related to its deficiency. drugbank.com

Below is a table summarizing research findings from a notable historical study on tritiated menadiol sodium diphosphate (T-MNDP) in cancer patients.

| Research Area | Probe Used | Key Findings from Historical Research | Reference |

|---|---|---|---|

| Oncology Clinical Trial (Phase I/II) | Tritiated Menadiol Sodium Diphosphate (T-MNDP) | Response observed in 15.2% of cases with intravenous administration and 25% with intra-arterial administration. | nih.govnih.gov |

| Metabolism and Excretion | Tritiated Menadiol Sodium Diphosphate (T-MNDP) | Primarily excreted in urine, with most tritium (B154650) found in a glucuronic acid conjugate of menadiol within the first 24 hours. | wiley.com |

| Enzyme Activity Measurement | Menadiol Sodium Diphosphate | Used as a substrate for measuring acid phosphatase activity. | semanticscholar.org |

| Prostatic Tissue Research | Tritiated Menadiol Sodium Diphosphate | Studied for its distribution in nude mice with heterotransplanted human prostatic adenoma. | semanticscholar.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74347-27-6 |

|---|---|

Molecular Formula |

C11H8Ca2O8P2 |

Molecular Weight |

410.28 g/mol |

IUPAC Name |

dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate |

InChI |

InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4 |

InChI Key |

RERDPHFPZITDRV-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry for Research Applications

Laboratory Synthesis and Purification Protocols

A common laboratory-scale synthesis first involves the reduction of menadione (B1676200) (2-methyl-1,4-naphthoquinone) to menadiol (B113456) (2-methylnaphthalene-1,4-diol). mdpi.com One established method for this reduction utilizes sodium dithionite. tandfonline.com An alternative, greener approach employs an ultrasound-mediated reduction of menadione. tandfonline.com This heterogeneous reaction is particularly suitable given the instability of menadiol, as it limits the concentration of the easily oxidized menadiol in solution at any given time. tandfonline.com

Following the reduction, the highly unstable menadiol is phosphorylated. A traditional method, described by Fieser, involves reacting menadiol with a phosphorylating agent such as phosphorus oxychloride in a pyridine (B92270) solvent. tandfonline.com The pyridine acts as a scavenger for the hydrogen chloride byproduct. tandfonline.com

The final step is the formation of the specific salt, in this case, dicalcium phosphate (B84403). While the literature extensively covers the sodium salt (menadiol sodium diphosphate), the formation of the dicalcium salt follows general principles of salt metathesis. This would typically involve treating a solution of the menadiol diphosphate (B83284) (often as its more soluble sodium salt) with a soluble calcium salt, such as calcium chloride, leading to the precipitation of the less soluble menadiol diphosphate dicalcium.

Purification of the final product is a critical step. When pyridine is used as a solvent during phosphorylation, the work-up can be extensive, requiring the separation of the water-soluble product from pyridinium (B92312) hydrochloride and inorganic phosphate salts. tandfonline.comtandfonline.com For the synthesis of dicalcium phosphate as a general compound, processes often involve the controlled addition of reactants like calcium chloride and potassium hydrogen phosphate nih.gov or calcium carbonate and phosphoric acid google.com to precipitate the desired salt from the solution. After precipitation, the product is typically filtered, washed (for instance, with ethanol), and dried. nih.gov

| Step | Method | Key Reagents | Purpose | Reference |

| 1. Reduction | Chemical Reduction | Menadione, Sodium Dithionite | Reduction of quinone to hydroquinone (B1673460) | mdpi.com |

| Ultrasound-mediated Reduction | Menadione, Sodium Dithionite | Green chemistry approach to form menadiol | tandfonline.com | |

| 2. Phosphorylation | Fieser Method | Menadiol, Phosphorus Oxychloride, Pyridine | Addition of diphosphate groups to the hydroquinone | tandfonline.com |

| 3. Salt Formation | Salt Metathesis | Menadiol Diphosphate (e.g., sodium salt), Calcium Chloride | Formation of the dicalcium salt | nih.gov |

| 4. Purification | Filtration & Washing | Ethanol | Removal of soluble byproducts and impurities | nih.gov |

Derivatization Strategies for Experimental Studies

The menadiol diphosphate molecule can be chemically modified to create derivatives suitable for specific experimental applications, such as radiolabeling for tracing studies or structural alterations to probe biological mechanisms.

Tritiated Derivatives for Radiochemical Tracing

For applications requiring the tracking of the molecule's distribution and metabolic fate, radiolabeled derivatives are essential. Research has been conducted to develop tritiated forms of menadiol sodium diphosphate (T-MNDP) with high specific activity. nih.govnih.gov These efforts aimed to produce a radioactive version of the compound that could be used in biological and clinical investigations. nih.govncats.io The incorporation of tritium (B154650) (³H), a radioactive isotope of hydrogen, allows for sensitive detection in tissues and fluids, facilitating pharmacokinetic and mechanistic studies.

| Derivative | Isotope | Application | Key Finding | Reference |

| Tritiated Menadiol Sodium Diphosphate (T-MNDP) | Tritium (³H) | Radioactive drug for tracing | Development of high specific activity derivatives for biological and physical studies. | nih.govnih.govncats.io |

Structural Modifications for Mechanistic Probes

Modifying the structure of menadiol diphosphate or its precursor, menadione, is a key strategy for creating molecular probes to investigate mechanisms of action. These modifications can alter the molecule's redox properties or introduce reactive handles for detection.

One area of investigation involves altering the menadione structure to understand and prevent redox cycling—a process where the quinone is reduced to a semiquinone radical, which can then react with oxygen to produce reactive oxygen species (ROS). researchgate.net By modifying the 1,4-dione groups, researchers can create probes to study the role of ROS in cellular processes. researchgate.net

Another derivatization strategy involves reacting menadione with thiol-containing compounds like 3-mercaptopropionic acid or cysteamine. researchgate.netresearchgate.net This Michael addition reaction creates a more stable derivative that is easier to detect and quantify using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net While primarily used for analytical purposes, this type of derivatization represents a structural modification that aids in the mechanistic understanding of the compound's behavior in biological systems.

| Modification Type | Example Reagent | Purpose | Analytical Method | Reference |

| Redox Cycling Probes | N/A (Structural alteration of the naphthoquinone ring) | To study the generation of Reactive Oxygen Species (ROS). | Mechanistic cell studies | researchgate.net |

| Analytical Derivatization | 3-mercaptopropionic acid | To enhance sensitivity and quantification in biological matrices. | LC-MS/MS | researchgate.net |

| Analytical Derivatization | Cysteamine | To create a stable derivative for quantification in plasma and urine. | UPLC-MS/MS | researchgate.net |

Stability and Handling Considerations in Research Settings

Proper handling and storage of menadiol diphosphate and its precursors are crucial for maintaining their integrity in a research environment. The stability of these compounds varies significantly.

Menadiol, the hydroquinone precursor, is notably unstable. tandfonline.com It is susceptible to rapid oxidation, readily converting back to the quinone menadione, particularly when exposed to air in solvents that have not been deoxygenated. tandfonline.com

In contrast, the diphosphate ester form is significantly more stable. As a salt, such as menadiol sodium diphosphate or this compound, it is a water-soluble solid. ncats.iomedicines.org.uk This increased stability and solubility are primary reasons for its use over menadione or menadiol in many applications. Temperature-dependent studies conducted on menadiol sodium diphosphate hexahydrate indicate that the compound maintains stability during moderate heating. For long-term storage in a laboratory setting, formulated tablets of menadiol diphosphate are recommended to be kept in their original container, protected from light, and stored at temperatures not exceeding 30°C. medicines.org.uk

Biochemical Pathways and Molecular Mechanisms of Menadiol Diphosphate Dicalcium

Enzymatic Dephosphorylation and Conversion to Active Metabolites

Menadiol (B113456) diphosphate (B83284) is recognized as a substrate for non-specific alkaline phosphatase. nih.govsemanticscholar.org This enzymatic action releases menadiol, which can then be assayed through its reduction of tetrazolium salts or coupled with diazonium salts. nih.gov The phosphate (B84403) can also be trapped by metal ions. nih.gov

Role of Non-Specific Alkaline Phosphatase

Non-specific alkaline phosphatase, a ubiquitous enzyme, facilitates the hydrolytic removal of phosphate groups from various biochemical compounds. diva-portal.org This dephosphorylation process is crucial for converting menadiol diphosphate into its biologically active forms. nih.govsemanticscholar.org The enzyme catalyzes the hydrolysis of the phosphate ester bonds in menadiol diphosphate, yielding menadiol and inorganic phosphate. nih.govsigmaaldrich.com The effectiveness of this enzymatic reaction allows for its use in histochemical and immunohistochemical staining methods, where the liberated menadiol reacts with a visualization agent. nih.gov For instance, the reaction with nitro-blue tetrazolium (NBT) results in a precisely localized stain, indicating the site of enzyme activity. nih.gov

Conversion to Menadiol and Hydroquinone (B1673460) Forms

Following dephosphorylation, menadiol (also known as vitamin K4) can be further metabolized. wikipedia.orgpatsnap.com It can be oxidized to menadione (B1676200) (vitamin K3). wikipedia.org Menadiol itself is a derivative of p-hydroquinone. wikipedia.org The conversion process involves hydrolysis of the diphosphate ester to yield menadiol, which is then reduced to a hydroquinone form. patsnap.com This hydroquinone is the active cofactor for the enzyme gamma-glutamyl carboxylase. patsnap.com

Involvement in Redox Cycling and Reactive Oxygen Species Generation

Menadione, a metabolite of menadiol, is known to generate reactive oxygen species (ROS) through redox cycling. nih.govresearchgate.netnih.gov This process involves the alternating reduction and oxidation of the molecule.

Interaction with Quinone Oxidoreductases (e.g., NQO1, NADPH-cytochrome P450 reductase)

Menadione can undergo a one-electron reduction by enzymes such as microsomal NADPH–cytochrome P450 reductase and mitochondrial NADH–ubiquinone oxidoreductase. drugbank.com This results in the formation of a semiquinone radical. researchgate.net Alternatively, menadione can be detoxified through a two-electron reduction by NAD(P)H:quinone oxidoreductase (NQO1), which converts it directly to the hydroquinone form without producing ROS. nih.govresearchgate.net Inhibition of NQO1 can lead to increased one-electron reduction of menadione, thereby enhancing ROS generation. researchgate.netsemanticscholar.org

Interactive Data Table: Enzymes Involved in Menadione Metabolism

| Enzyme | Type of Reduction | Product | ROS Generation |

| NADPH-cytochrome P450 reductase | One-electron | Semiquinone radical | Yes |

| NADH-ubiquinone oxidoreductase | One-electron | Semiquinone radical | Yes |

| NAD(P)H:quinone oxidoreductase (NQO1) | Two-electron | Hydroquinone | No |

NAD(P)H-Dependent Redox Cycling and Superoxide (B77818) Production

The redox cycling of menadione is an NAD(P)H-dependent process. nih.govnih.gov The semiquinone radical formed from the one-electron reduction of menadione can react with molecular oxygen to produce the superoxide anion radical (O₂⁻). researchgate.net This regenerates the parent quinone (menadione), which can then undergo another round of reduction, thus perpetuating the cycle and leading to the continuous production of superoxide. researchgate.net This process is accompanied by a decrease in cellular NAD(P)H levels. nih.govsemanticscholar.org

Hydrogen Peroxide Formation and Cellular Implications

The superoxide anions generated during redox cycling can be converted to hydrogen peroxide (H₂O₂), either spontaneously or through the action of superoxide dismutase. researchgate.net The accumulation of H₂O₂ can lead to oxidative stress, a condition where the production of ROS exceeds the cell's antioxidant capacity. mdpi.com High levels of H₂O₂ can cause cellular damage and may trigger inflammation or apoptosis. mdpi.com The formation of H₂O₂ can also be stimulated by redox cycling agents in the presence of iron, leading to the generation of highly reactive hydroxyl radicals. nih.gov The cellular implications of H₂O₂ formation are concentration-dependent; low levels can act as signaling molecules, while high concentrations are cytotoxic. nih.govmdpi.com

Participation in Electron Transport Systems

As a redox-active quinone, the menadione/menadiol couple can interact with various cellular electron transport chains.

In the endoplasmic reticulum, menadione can participate in microsomal electron transport. It can accept electrons from flavoprotein reductases such as NADPH-cytochrome P450 reductase. researchgate.net This process can divert electrons from their usual pathways, influencing xenobiotic metabolism and contributing to redox cycling. The NADPH-dependent peroxidation of microsomal lipids involves the activity of NADPH-cytochrome c reductase, and menadione can act as an electron transfer component in such systems. researchgate.net

Menaquinones (MK, or Vitamin K2) are essential components of the electron transport chains in many bacteria, particularly Gram-positive species. nih.govfrontiersin.org They function as lipid-soluble electron carriers within the bacterial cell membrane, transferring electrons between various dehydrogenases and terminal reductases in both aerobic and anaerobic respiration. nih.govfrontiersin.org The structure of menaquinone, with its naphthoquinone head and isoprenoid side chain, allows it to shuttle electrons and protons. frontiersin.org Menadiol diphosphate, sharing the core naphthoquinone structure, can influence these bacterial systems. Different bacteria utilize menaquinones with varying side-chain lengths (designated as MK-n), which affects their specific roles. frontiersin.org

| Component | Function | Example Organisms |

| Dehydrogenases (e.g., NADH dehydrogenase) | Donate electrons to menaquinone, reducing it to menaquinol. | Bacillus subtilis, Mycobacterium tuberculosis nih.govnih.gov |

| Menaquinone (MK) | Lipid-soluble electron carrier that transfers electrons from dehydrogenases to terminal oxidases/reductases. nih.gov | Lactococcus cremoris, E. coli nih.govfrontiersin.org |

| Terminal Reductases/Oxidases (e.g., Cytochrome complexes) | Accept electrons from menaquinol, completing the transport chain and often pumping protons. | Bacillus subtilis nih.gov |

Menadione can interact with the mammalian mitochondrial electron transport chain (ETC) at multiple points. nih.gov It can act as an artificial electron acceptor, shunting electrons from specific complexes.

Complex I (NADH:ubiquinone oxidoreductase): Menadione can oxidize Complex I, accepting electrons that would normally be passed to coenzyme Q. csbsju.edumdpi.com This bypasses the subsequent complexes and can disrupt the establishment of the proton gradient.

Complex II (Succinate dehydrogenase): Similarly, menadione can accept electrons from Complex II.

Redox Cycling: By accepting an electron (e.g., from Complex I) to form a semiquinone radical and then transferring it to molecular oxygen to form superoxide, menadione can undergo redox cycling. This process uncouples respiration from ATP synthesis and generates significant oxidative stress.

| Mitochondrial Complex | Normal Electron Flow | Interaction with Menadione |

| Complex I | NADH → FMN → Fe-S clusters → Coenzyme Q csbsju.edunih.gov | Menadione accepts electrons from Fe-S clusters, bypassing Coenzyme Q. |

| Complex II | Succinate → FAD → Fe-S clusters → Coenzyme Q nih.gov | Menadione can accept electrons from the Fe-S clusters. |

| Complex III | Coenzyme Q → Cytochrome c youtube.com | Bypassed when menadione shunts electrons from Complexes I or II. |

Enzyme-Specific Interactions

The sole established biological role of vitamin K in humans is as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). researchgate.netwikipedia.org This enzyme, located in the endoplasmic reticulum, catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (Gla) residues on vitamin K-dependent proteins. nih.govnih.gov

The reaction requires the reduced form of vitamin K, the hydroquinone (e.g., menadiol), along with molecular oxygen and carbon dioxide. nih.gov During the catalytic cycle, GGCX oxidizes the vitamin K hydroquinone to vitamin K 2,3-epoxide. wikipedia.orgmdpi.com This oxidation provides the energy to abstract a proton from the gamma-carbon of a glutamate residue, allowing for the addition of CO2 to form a Gla residue. mdpi.com The presence of Gla residues is crucial for the biological activity of these proteins, as they enable calcium binding, which is essential for their proper conformation and function, particularly in blood coagulation. researchgate.net

| Vitamin K-Dependent Protein | Primary Function |

| Prothrombin (Factor II) | Blood coagulation cascade nih.gov |

| Factors VII, IX, X | Blood coagulation cascade nih.gov |

| Protein C, Protein S, Protein Z | Regulation of coagulation (anticoagulants) nih.gov |

| Osteocalcin (B1147995) (Bone Gla Protein) | Bone metabolism nih.gov |

| Matrix Gla Protein (MGP) | Inhibition of vascular calcification nih.govmdpi.com |

| Gas6 | Signal transduction, cell growth regulation nih.gov |

Modulation of Cytochrome P450-Mediated Reactions

While direct studies on menadiol diphosphate dicalcium are limited, research on its precursor, menadione, provides significant insights into its potential interactions with the cytochrome P450 (CYP) enzyme system. The CYP enzymes are a superfamily of monooxygenases essential for the metabolism of a wide array of xenobiotics and endogenous compounds.

Menadione has been identified as a potent inhibitor of CYP-mediated metabolism. nih.govnih.gov This inhibition is attributed to its activity in redox cycling, a process facilitated by NADPH-cytochrome P450 reductase. In this cycle, menadione preferentially utilizes electrons from NADPH, diverting them from their intended supply to CYP enzymes. nih.govnih.gov This diversion of electrons results in a decreased capacity of CYP enzymes to metabolize their substrates.

Research using human recombinant CYP enzymes has demonstrated that menadione can inhibit multiple isoforms, including CYP1A2, CYP2B6, and CYP3A4. nih.gov The inhibitory effect of menadione on various human CYP isoforms has been quantified by determining the half-maximal inhibitory concentration (IC50) values, which represent the concentration of menadione required to reduce the metabolic activity of the enzyme by 50%.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Menadione

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP2C8 | 2.36 ± 0.11 |

| CYP3A5 | 9.77 ± 3.33 |

Data represents the mean ± standard error from three replicates.

The inhibition of CYP-mediated reactions by menadione suggests that menadiol diphosphate, upon conversion to menadione in the body, could modulate the metabolism of various drugs and endogenous compounds that are substrates for these enzymes.

Influence on Protein Tyrosine Phosphatase Activity

Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate groups from tyrosine residues on proteins, a process known as dephosphorylation. This action is crucial for the regulation of cellular signaling pathways. Menadione has been shown to inhibit the activity of protein tyrosine phosphatases. aacrjournals.org

The inhibitory mechanism of menadione on PTPs is likely mediated through the generation of reactive oxygen species (ROS). aacrjournals.org These ROS can directly oxidize the thiol group in the catalytic site of PTPs, rendering the enzyme inactive. This inhibition of PTP activity leads to an increase in the phosphorylation of their substrate proteins, thereby altering downstream signaling cascades.

Studies have demonstrated a concentration-dependent and time-dependent reduction of PTP activity in cells treated with menadione. For instance, in HaCaT human skin keratinocyte cells, treatment with menadione resulted in a significant decrease in PTP activity.

Table 2: Effect of Menadione on Protein Tyrosine Phosphatase (PTP) Activity in HaCaT Cells

| Menadione Concentration (µmol/L) | PTP Activity Reduction (%) |

|---|---|

| 25 | ~30 |

| 100-500 | ~80 |

Cells were treated for 1 hour.

The inhibition of PTPs by menadione suggests that menadiol diphosphate could indirectly influence cellular signaling pathways that are regulated by tyrosine phosphorylation.

Phosphorylation and Dephosphorylation Dynamics in Biological Systems

Menadiol diphosphate plays a direct role in phosphorylation and dephosphorylation dynamics as a substrate for non-specific alkaline phosphatase. nih.govsemanticscholar.org Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate esters at an alkaline pH, leading to the dephosphorylation of various substrates.

Menadiol diphosphate was introduced as a novel substrate for non-specific alkaline phosphatase for use in histochemistry and immunohistochemistry. nih.govsemanticscholar.org The enzymatic action of alkaline phosphatase on menadiol diphosphate releases menadiol and inorganic phosphate. The released menadiol can then be detected through various chemical reactions, allowing for the localization and quantification of alkaline phosphatase activity in tissues.

The kinetics of the dephosphorylation of menadiol diphosphate by alkaline phosphatase have been shown to be favorable, particularly when using the nitro-blue tetrazolium (NBT) method for detection. nih.gov This indicates that menadiol diphosphate is an efficient substrate for this class of enzymes. The dephosphorylation of menadiol diphosphate is a key step in its metabolic activation, as the resulting menadiol can be further converted to other active forms of vitamin K.

This role as a substrate for alkaline phosphatase directly links menadiol diphosphate to the cellular processes of dephosphorylation, highlighting its involvement in the dynamic balance of protein and small molecule phosphorylation states within biological systems.

Cellular and Subcellular Investigations

Effects on Cellular Redox Homeostasis

Menadione (B1676200), the active form of menadiol (B113456) diphosphate (B83284), profoundly disrupts cellular redox homeostasis by promoting the generation of reactive oxygen species (ROS). nih.govmdpi.comnih.gov This occurs through a process known as redox cycling. Within the cell, particularly in mitochondria, menadione undergoes a one-electron reduction by enzymes like NADPH-cytochrome P450 reductase to form a semiquinone radical. nih.gov This radical can then donate an electron to molecular oxygen (O₂) to generate the superoxide (B77818) anion (O₂⁻), a primary ROS, while regenerating the parent menadione molecule to repeat the cycle. mdpi.com

This futile cycling leads to a significant increase in intracellular ROS levels in multiple subcellular compartments, including the cytosol and the mitochondrial matrix. nih.gov The resulting state of oxidative stress can overwhelm the cell's antioxidant defenses, leading to oxidative damage to crucial macromolecules such as lipids, proteins, and DNA. nih.gov Studies have demonstrated that the cell death induced by menadione can be lessened by antioxidants like N-acetyl cysteine and glutathione (GSH), confirming the central role of ROS in its mechanism of action. nih.govnih.gov The interaction with cytosolic thioredoxin reductase (TXNRD1) has also been shown to enhance ROS production from menadione, further highlighting its role as a potent generator of oxidative stress. rsc.org

| Finding | Experimental Model | Key Outcome | Reference |

|---|---|---|---|

| Generation of ROS via Redox Cycling | Murine Pancreatic Acinar Cells | Menadione generated ROS with a corresponding decrease in NAD(P)H, consistent with redox cycling. This effect was prevented by the antioxidant N-acetyl-l-cysteine. | nih.gov |

| Oxidant Stress in Multiple Subcellular Compartments | Cardiomyocytes | Using a redox sensor, menadione was shown to cause rapid and significant oxidation in both the cytosol and the mitochondrial matrix. | nih.gov |

| Role of Thioredoxin Reductase (TXNRD1) | In vitro and A549 cells | Active TXNRD1 was found to reduce menadione, leading to substantially enhanced ROS generation. Inhibition of TXNRD1 reduced this effect. | rsc.org |

| Systemic Cellular Effects of ROS | Cultured Cells | Menadione induces ROS formation at multiple cellular sites, leading to a broad impact on the cell, including massive activation of nuclear DNA damage signaling. | mdpi.com |

Modulation of Cellular Signaling Pathways

The oxidative stress induced by menadione serves as a trigger for the modulation of several critical cellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death.

Menadione has been shown to influence the activity of Mitogen-Activated Protein Kinases (MAPKs), a family of proteins that transduce extracellular signals to the nucleus. nih.govresearchgate.netnih.gov Research in rat hepatocytes demonstrated that the cellular response to menadione is dependent on the duration of MAPK activation. A brief, transient activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) was observed at non-toxic concentrations. nih.gov In contrast, toxic concentrations of menadione led to a prolonged and sustained activation of both ERK and JNK. nih.gov Further studies suggest that ERK activation may serve a protective role, while prolonged JNK activation is linked to cell death. nih.gov In neonatal rat cardiac myocytes, menadione exposure also resulted in the activation of ERK, JNK, and p38 MAPK pathways. researchgate.net

Menadione can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govresearchgate.netresearchgate.net EGFR is a transmembrane protein that, upon activation, initiates cascades leading to cell proliferation. wikipedia.orgyoutube.com The mechanism of EGFR activation by menadione is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). researchgate.net These enzymes normally deactivate EGFR by removing phosphate (B84403) groups. By generating ROS or by arylating critical cysteine residues in the active site of PTPs, menadione inhibits their function, leading to a state of hyper-phosphorylation and sustained activation of EGFR. researchgate.netresearchgate.net This sustained signaling can, in turn, influence downstream pathways like the MAPK/ERK cascade. researchgate.net

Gap-junctional intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis, allowing adjacent cells to directly exchange ions and small signaling molecules. frontiersin.orgtaylorfrancis.comnih.gov Research has demonstrated that menadione can disrupt this vital communication channel. In a study using WB-F344 rat liver epithelial cells, exposure to menadione led to a rapid and significant decrease in GJIC. researchgate.net This inhibition of cell-to-cell communication was shown to be mediated through the activation of the EGFR/ERK signaling cascade, linking the disruption of GJIC directly to menadione's effects on other signaling pathways. researchgate.net

| Pathway | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| MAPK (ERK, JNK) | RALA255-10G Rat Hepatocytes | Toxic concentrations of menadione induced prolonged activation of both ERK and JNK, mediating cell death. | nih.gov |

| EGFR Signaling | HaCaT Cells | Menadione induced ROS generation associated with EGFR phosphorylation. | researchgate.net |

| EGFR Signaling | Human Corneal Epithelial Cells | Menadione treatment slowed the degradation of the EGF:EGFR complex, prolonging EGFR signaling. | nih.gov |

| Gap-Junctional Intercellular Communication (GJIC) | WB-F344 Rat Liver Epithelial Cells | Menadione (50-100 µM) caused a 50-75% decrease in GJIC, an effect mediated by the activation of the EGFR/ERK cascade. | researchgate.net |

Induction of Programmed Cell Death in Model Systems (Molecular Aspects)

High concentrations of menadione and the resultant severe oxidative stress can trigger programmed cell death, or apoptosis. nih.govkjcls.orgsemanticscholar.org The molecular mechanisms involve the activation of specific enzymatic cascades that dismantle the cell in a controlled manner. Studies in various cancer cell lines, including gastric and hepatocellular carcinoma, have confirmed that menadione induces apoptosis, characterized by the activation of effector caspases like caspase-3 and caspase-7. kjcls.orgresearchgate.netresearchgate.net

A critical event in menadione-induced cell death is the activation of Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP is a nuclear enzyme that detects DNA damage. The extensive oxidative damage to DNA caused by menadione-generated ROS leads to the hyperactivation of PARP. nih.govresearchgate.net This over-activation has severe metabolic consequences; it consumes large quantities of its substrate, NAD+, leading to its depletion. nih.gov The rapid loss of NAD+ impairs cellular energy production (ATP synthesis), culminating in a bioenergetic crisis and cell death. nih.gov

The essential role of PARP in this process was demonstrated in studies using cells genetically deficient in PARP-1. These cells showed a significant decrease in cell death when exposed to menadione compared to their normal counterparts. nih.gov This indicates that while menadione may activate multiple redundant cell death pathways, PARP activation is a crucial and central component in mediating its cytotoxic effects. nih.gov

| Molecular Event | Experimental Model | Detailed Finding | Reference |

|---|---|---|---|

| PARP Cleavage & Caspase Activation | MKN45 Gastric Cancer Cells | Menadione treatment increased the cleaved form of PARP and activated caspase-3 and caspase-7 in a dose-dependent manner, indicating apoptosis. | kjcls.orgresearchgate.net |

| Essential Role of PARP-1 | Genetically Modified MEFs | Mouse embryonic fibroblasts (MEFs) lacking the PARP-1 gene showed significantly less cell death in response to menadione compared to wild-type cells. | nih.gov |

| PARP1 Activation and DNA Damage | Rat Hepatocellular Carcinoma (H4IIE) Cells | Menadione treatments led to PARP1 activation in a dose-dependent manner, inducing DNA damage and apoptosis. | researchgate.net |

| Mechanism of PARP-Mediated Death | Cardiomyocytes | Menadione-induced oxidative DNA damage leads to excessive PARP activation, which depletes cellular NAD+ levels, contributing to a bioenergetic deficiency and cell death. | nih.gov |

Mitochondrial Dysfunction and Cytochrome c Release

The cellular impact of menadiol diphosphate is intrinsically linked to its active metabolite, menadione (Vitamin K3). Research into menadione reveals a significant capacity to induce mitochondrial dysfunction, a critical event in cellular damage and apoptosis. The mechanisms underlying this dysfunction are multifaceted and culminate in the release of cytochrome c, a key initiator of the intrinsic apoptotic cascade.

Menadione's interaction with mitochondria primarily involves the generation of reactive oxygen species (ROS) through a process known as redox cycling. nih.govmdpi.com This excessive production of ROS, particularly mitochondrial superoxide, inflicts damage upon mitochondrial components. mdpi.com Studies have demonstrated that exposure to menadione leads to damage of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). nih.gov This damage contributes to a decline in mitochondrial function, characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and reduced ATP production. nih.gov

The sustained oxidative stress and damage trigger significant morphological changes in the mitochondria, leading to mitochondrial fragmentation, where the organelles become small and spherical, often aggregating around the nucleus. nih.gov This excessive fragmentation is a prelude to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. nih.gov The release of cytochrome c is a pivotal step in apoptosis, as it associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death. nih.gov

Interestingly, some studies suggest that menadione-induced cell death can also proceed through pathways independent of classical apoptosis. While menadione does trigger cytochrome c release, cell death can occur without the involvement of Bax, Bak, or caspase-9. nih.gov In these instances, the activation of poly(ADP-ribose) polymerase (PARP) appears to be an essential mediator of cell death. nih.gov Furthermore, menadione has been shown to induce the mitochondrial permeability transition pore (PTP), which can lead to mitochondrial depolarization and contribute to cytochrome c release. biologists.comselleckchem.com

The following table summarizes the key molecular events associated with menadione-induced mitochondrial dysfunction:

| Cellular Event | Observed Effect of Menadione | Primary Consequence |

| Redox Cycling | Increased production of mitochondrial reactive oxygen species (ROS). nih.govmdpi.com | Oxidative stress and damage to cellular components. |

| DNA Damage | Damage to both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). nih.gov | Impaired mitochondrial and cellular function. |

| Mitochondrial Membrane Potential | Decrease in mitochondrial membrane potential (ΔΨm). nih.gov | Compromised mitochondrial integrity and ATP synthesis. |

| Mitochondrial Morphology | Induction of mitochondrial fragmentation. nih.gov | Disruption of mitochondrial networks and function. |

| Cytochrome c | Release from the mitochondrial intermembrane space into the cytosol. nih.govbiologists.com | Activation of the intrinsic apoptotic pathway. |

| Caspase Activation | Activation of caspase-9 and caspase-3. nih.gov | Execution of programmed cell death. |

| PARP Activation | Can mediate cell death independently of the classical apoptotic pathway. nih.gov | Depletion of cellular NAD+ and bioenergetic collapse. |

| Mitochondrial Permeability Transition Pore (PTP) | Induction of the PTP. biologists.comselleckchem.com | Mitochondrial depolarization and swelling. |

Cellular Uptake and Intracellular Distribution Mechanisms

Menadiol sodium diphosphate is a water-soluble analog of vitamin K. medicines.org.uk This property suggests that its cellular uptake may differ from the lipid-soluble forms of vitamin K, which typically require bile salts for absorption in the gastrointestinal tract. wikipedia.org Being water-soluble, menadiol diphosphate can be absorbed more directly. Following administration, menadiol diphosphate is metabolized to menadione. nih.gov

The cellular uptake of menadione itself is not fully elucidated but is likely influenced by its lipophilic nature, allowing it to traverse cellular membranes. Once inside the cell, menadione's primary site of action appears to be the mitochondria, as evidenced by its profound effects on mitochondrial function. nih.govnih.gov The redox cycling of menadione, which drives its biological activity, occurs at various subcellular locations, including the mitochondria. nih.gov

The intracellular distribution of menadione is therefore closely tied to its metabolic activity. The compound's ability to generate ROS in different compartments suggests a relatively widespread distribution within the cell. However, the most significant and well-documented consequences of menadione exposure are localized to the mitochondria, indicating that this organelle is a primary target and site of accumulation. mdpi.comnih.gov

The following table outlines the inferred and known aspects of menadiol diphosphate's journey into and within the cell:

| Process | Compound Form | Inferred or Known Mechanism |

| Absorption | Menadiol Diphosphate (water-soluble form) | Does not require bile salts for absorption. wikipedia.org |

| Metabolism | Menadiol Diphosphate | Converted to its active metabolite, menadione. nih.gov |

| Cellular Entry | Menadione | Likely crosses cell membranes due to its lipophilic nature. |

| Primary Site of Action | Menadione | Mitochondria. nih.govnih.gov |

| Subcellular Activity | Menadione | Undergoes redox cycling in multiple cellular compartments, with a significant impact on mitochondria. nih.gov |

Analytical Methodologies for Menadiol Diphosphate Dicalcium in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For menadiol (B113456) diphosphate (B83284) and its derivatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of menadiol diphosphate and its related compounds. The method's adaptability allows for various configurations depending on the analytical goal. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, menadiol sodium diphosphate can be effectively analyzed using a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid on a specialized reverse-phase column. sielc.com

In many biological studies, the focus is on quantifying menadione (B1676200), the oxidized form and metabolic precursor of menadiol. One established HPLC method for urinary menadione utilizes a C30 column combined with post-column zinc reduction and fluorescence detection. nih.govresearchgate.net This post-column reaction converts menadione back to menadiol, which is fluorescent and thus allows for highly sensitive and specific detection. nih.gov Different column chemistries, such as C8 or mixed-mode phases, can also be employed to achieve desired separation characteristics for various vitamin K analogs. nih.govsielc.com Detection is frequently performed using a Diode Array Detector (DAD) or a standard UV detector, with wavelengths around 270 nm being effective for the naphthoquinone chromophore. sielc.com

| Analyte | Column Type | Mobile Phase | Detection Method |

|---|---|---|---|

| Menadiol Sodium Diphosphate | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Not Specified (UV implied) |

| Menadione (from Menadiol) | C30 Reverse-Phase | 95% Methanol, 5% Water | Fluorescence (Ex: 244 nm, Em: 430 nm) after post-column Zn reduction |

| Menadione Sodium Bisulphite | C8 Reverse-Phase | Methanol, Water (60:40, v/v) | Diode Array Detector (DAD) |

| Menadiol Diacetate (Vitamin K4) | Lipak (Mixed-Mode) | Water, Methanol, Ethanol, Ammonium Formate, Formic Acid (Gradient) | UV (270 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC with UV or fluorescence detection. This technique couples the separation power of liquid chromatography with the precise mass detection capabilities of tandem mass spectrometry. It is particularly valuable for quantifying low-concentration analytes in complex biological matrices like plasma, urine, or cell extracts. nih.gov

For vitamin K-related compounds, LC-MS/MS typically operates with an electrospray ionization (ESI) source in positive ion mode. nih.gov The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass confirmation, significantly reducing background noise and improving detection limits. nih.gov In cases where a compound like menadione produces few suitable product ions, a pseudo-MRM technique may be employed, where the first and second quadrupoles are set to monitor the same ion, enhancing sensitivity. nih.govresearchgate.net The high selectivity of LC-MS/MS makes it an indispensable tool for pharmacokinetic studies involving menadiol diphosphate. researchgate.net

| Parameter | Typical Setting for Vitamin K Analysis |

|---|---|

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Dynamic Multiple Reaction Monitoring (MRM) |

| Gas Temperature | ~340 °C |

| Nebulizer Pressure | ~28 psi |

| Sheath Gas Temperature | ~380 °C |

| Sheath Gas Flow | ~12 L/min |

Spectroscopic Approaches for Detection and Characterization

Spectroscopic methods analyze the interaction of electromagnetic radiation with a substance. These techniques are fundamental for both identifying the chemical structure of a compound and quantifying its concentration.

Fluorescence Spectrophotometry

Fluorescence is a highly sensitive detection method based on a molecule's ability to absorb light at one wavelength and emit it at a longer wavelength. The menadiol molecule, the reduced form of menadione, is fluorescent. nih.gov This property is exploited in certain analytical methods where menadione is first reduced to menadiol. nih.govresearchgate.net

A common application of this principle is in HPLC systems equipped with a fluorescence detector. After the chromatographic separation, the column effluent passes through a post-column reactor containing a reducing agent, such as zinc metal. This quantitatively converts the non-fluorescent menadione into the fluorescent menadiol, which is then detected. Typical wavelengths used are an excitation of 244 nm and an emission of 430 nm. nih.gov This post-column derivatization step provides a significant boost in sensitivity and specificity over standard UV detection. nih.gov

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a robust and accessible technique for quantifying compounds that contain chromophores—molecular groups that absorb light in the UV or visible range. The naphthoquinone ring structure common to all forms of vitamin K, including menadiol, strongly absorbs UV radiation, making this a straightforward method for quantification in pure solutions. sielc.com

The technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. In practice, a UV-Vis spectrophotometer measures the amount of light that passes through a sample relative to a blank. For related vitamin K compounds, a detection wavelength of around 270 nm is often used in HPLC applications, indicating a significant absorbance in this region of the UV spectrum. sielc.com UV-Vis spectroscopy can be used for purity assessments and to determine the concentration of menadiol diphosphate in formulations. semanticscholar.org

Enzymatic Assays for Activity Measurement

Beyond direct chemical quantification, it is often essential to measure the biological activity of a compound. For menadiol diphosphate, this involves assessing its ability to function as a vitamin K source in biological systems. Vitamin K's primary role is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is critical for the activation of certain proteins involved in blood coagulation and bone metabolism. mdpi.com

An enzymatic assay for menadiol diphosphate activity would typically measure the GGCX-dependent carboxylation of a specific substrate. In such an assay, menadiol diphosphate would first be hydrolyzed to menadiol, which is then converted in the assay system to vitamin K hydroquinone (B1673460), the active cofactor for GGCX. mdpi.com The activity of the GGCX enzyme is then quantified by measuring the incorporation of ¹⁴CO₂ into a glutamic acid-rich substrate or by detecting the carboxylated product using other analytical methods like HPLC. The rate or extent of this reaction is directly proportional to the biological activity of the menadiol diphosphate provided. Another approach involves measuring the activity of enzymes within the vitamin K cycle, such as vitamin K epoxide reductase (VKOR), where menadiol diphosphate can serve as the substrate precursor. nih.gov

Phosphatase Activity Assays utilizing Menadiol Diphosphate

Menadiol diphosphate has been established as an effective substrate for detecting the activity of enzymes such as non-specific alkaline phosphatase. nih.gov The fundamental principle of this assay involves the enzymatic hydrolysis of the phosphate (B84403) groups from the menadiol diphosphate molecule by a phosphatase. This reaction releases menadiol, which is then detected and quantified through one of several visualization methods. nih.gov

The primary reaction is as follows:

Menadiol Diphosphate + Alkaline Phosphatase → Menadiol + 2 Phosphate

The liberated menadiol is an unstable intermediate that can be measured through various subsequent reactions. The choice of detection method can influence the sensitivity and precision of the assay. Research has shown that the method utilizing nitro-blue tetrazolium (NBT) with menadiol diphosphate is superior to many existing methods that use azo, azoindoxyl, or other tetrazolium salts, as well as metal precipitation techniques. nih.gov It provides a higher quantity of precisely localized stain and demonstrates more favorable kinetics, especially during short incubation periods. nih.gov

Key Detection Methods for Menadiol Released from Menadiol Diphosphate:

| Detection Method | Principle | Reagents/Components | Result/Observation | Suitability/Performance |

| Tetrazolium Salt Reduction | The released menadiol reduces a tetrazolium salt to a colored, insoluble formazan (B1609692) precipitate at the site of enzyme activity. nih.gov | Nitro-blue tetrazolium (NBT), Tetranitro-blue tetrazolium (TNBT), Benzothiazolylphthalhydrazidyl tetrazolium (BSPT) | A colored precipitate (e.g., dark blue/purple with NBT). nih.gov | NBT provides the best results for qualitative and semiquantitative histochemistry. TNBT and BSPT are less suitable. nih.gov |

| Diazonium Salt Coupling | Menadiol couples with a diazonium salt to form a colored azo dye. nih.gov | Fast Blue BB, Fast Blue VB | A colored dye precipitate. nih.gov | Produces satisfactory results, though generally less sensitive than the NBT method. nih.gov |

| Metal Ion Phosphate Trapping | The phosphate released during hydrolysis is trapped by metal ions, and this complex is subsequently visualized. nih.gov | Cerium (Ce³⁺) ions or Calcium (Ca²⁺) ions, followed by visualization reagents like Cobalt-(NH₄)₂S or DAB-Ni-H₂O₂. | A colored precipitate. nih.gov | The Ce³⁺ technique yields results comparable in value to the NBT method. The Ca²⁺/CoS method is less effective. nih.gov |

Redox Cycling Assays

While menadiol diphosphate itself is not directly involved in redox cycling, its dephosphorylated and subsequently oxidized form, menadione, is a well-known redox cycling agent. nih.govnih.gov Assays investigating this process are crucial for studying oxidative stress. In the cellular environment or in vitro systems, menadiol diphosphate is first hydrolyzed to menadiol, which is then oxidized to menadione. Menadione can then enter a futile redox cycle, generating significant amounts of reactive oxygen species (ROS). nih.gov

The core mechanism of the assay involves the one-electron reduction of menadione, often catalyzed by enzymes like NADPH-cytochrome P450 reductase, to form a semiquinone radical. nih.govresearchgate.net This highly unstable radical rapidly reacts with molecular oxygen (O₂) to regenerate the parent menadione molecule and produce a superoxide (B77818) anion (O₂⁻). nih.gov This process can repeat, consuming cellular reducing equivalents like NADPH and continuously generating ROS, which can be measured to quantify the redox activity. nih.govnih.gov

This generation of ROS, such as superoxide and hydrogen peroxide, is a key measurable endpoint in these assays. nih.govresearchgate.net The process allows researchers to induce and study the effects of oxidative stress in a controlled manner. nih.gov

Key Components and Products of the Menadione Redox Cycle:

| Component | Role in the Cycle | Example |

| Initiating Compound | The quinone that enters the redox cycle after conversion from menadiol. | Menadione (Vitamin K₃) |

| Reducing Enzyme | Catalyzes the one-electron reduction of the quinone. nih.gov | NADPH-cytochrome P450 reductase nih.gov |

| Electron Donor | Provides the electron for the reduction of the quinone. nih.govnih.gov | NADPH nih.gov |

| Intermediate | The unstable radical formed during the cycle. nih.govresearchgate.net | Menadione semiquinone radical researchgate.net |

| Reactant | Reacts with the semiquinone radical to regenerate the parent quinone. nih.gov | Molecular Oxygen (O₂) |

| Primary Product | The initial reactive oxygen species generated. nih.gov | Superoxide anion (O₂⁻) |

| Secondary Products | Other ROS formed from the primary product. nih.govresearchgate.net | Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH) nih.govresearchgate.net |

Studies in in Vitro and Ex Vivo Biological Models Non Clinical

Applications in Cell Culture Systems

No studies specifically investigating the effects of menadiol (B113456) diphosphate (B83284) dicalcium on cellular metabolism in cell culture systems were found in the reviewed literature.

There is no available research detailing the impact of menadiol diphosphate dicalcium on cell growth and survival mechanisms in in vitro models.

Organelle-Specific Investigations (e.g., Microsomes, Mitochondria)

No literature is available that describes organelle-specific investigations of this compound.

Biochemical Characterization in Tissue Extracts

The biochemical characterization of this compound in tissue extracts has not been reported in any published studies.

Investigations in Experimental Animal Models Biochemical and Physiological Relevance, Non Clinical Outcomes

Metabolic Conversion and Bioavailability in Animal Species

Menadiol (B113456) diphosphate (B83284) is a water-soluble derivative of menadiol, which is also known as vitamin K4. wikipedia.org Its water solubility allows it to be readily absorbed from the gut without the need for bile salts, which are necessary for the absorption of fat-soluble vitamins like phylloquinone (vitamin K1). wikipedia.orgncats.io Once absorbed, menadiol diphosphate undergoes metabolic conversion to become biologically active.

In animal tissues, enzymes are capable of converting menadione (B1676200) (vitamin K3), the oxidized form of menadiol, into active forms of vitamin K, specifically menaquinone-4 (MK-4). fda.gov It is understood that menadiol is an intermediate in this conversion process. wikipedia.org Studies suggest that dietary vitamin K forms can be broken down in the intestine, with menadione acting as a circulating precursor for the synthesis of MK-4 in various tissues. researchgate.net

The dicalcium phosphate (B84403) component of the compound serves as a source of calcium and phosphorus. The bioavailability of phosphorus from dicalcium phosphate (DCP) has been studied in several animal species. In poultry, the apparent ileal digestibility of phosphorus from DCP is reported to be around 76.2%, while in other studies, the actual ileal digestibility was found to be approximately 59.0% to 60.2%. nih.gov In calves depleted of phosphorus, dicalcium phosphate was an effective source for replenishing phosphorus levels, with its bioavailability not differing significantly from defluorinated phosphate. nih.gov

The table below summarizes the reported bioavailability of phosphorus from dicalcium phosphate in different animal models.

| Animal Model | Bioavailability Metric | Value (%) | Source |

| Poultry | Apparent Ileal Digestibility | 76.2 | nih.gov |

| Poultry | Actual Ileal Digestibility | 59.0 - 60.2 | nih.gov |

| Calves | Relative Bioavailability | Not significantly different from defluorinated phosphate | nih.gov |

| Ruminants | True Digestible Phosphorus | >50 | cabidigitallibrary.org |

Impact on Endogenous Vitamin K Cycles in Non-Human Organisms

The menadiol diphosphate component directly influences the endogenous vitamin K cycle in animals. This cycle is a critical pathway that allows for the continuous regeneration of vitamin K, enabling the activation of vitamin K-dependent proteins (VKDPs). researchgate.netmdpi.com

Upon absorption and conversion, menadiol enters the vitamin K cycle. The central enzyme in this cycle is the γ-glutamyl carboxylase (GGCX), which carboxylates specific glutamate (B1630785) (Glu) residues on VKDPs to form γ-carboxyglutamate (Gla) residues. researchgate.net This process requires the reduced form of vitamin K (vitamin K hydroquinone). During this reaction, vitamin K hydroquinone (B1673460) is oxidized to vitamin K epoxide. researchgate.net

For the cycle to continue, vitamin K epoxide must be recycled back to its reduced form. This is accomplished by another key enzyme, vitamin K epoxide reductase (VKOR). researchgate.netmdpi.com The ability of animals to regenerate vitamin K from its epoxide metabolite is crucial for preventing deficiency. researchgate.net Menadione, and by extension its reduced form menadiol, serves as a substrate that can be converted into MK-4 within the tissues, which then participates in this essential recycling pathway to support the carboxylation of proteins involved in processes like blood coagulation and bone metabolism. fda.govresearchgate.net

Biochemical Markers and Response in Experimental Animal Studies

Experimental animal studies utilize various biochemical markers to assess the physiological response to supplementation with vitamin K and mineral sources.

Vitamin K-Related Markers: The primary function of vitamin K is to enable the carboxylation of VKDPs, which are crucial for blood coagulation. dsm-firmenich.com A key indicator of vitamin K status is the measurement of blood clotting time or prothrombin activity. fda.govresearchgate.net In studies with vitamin K-deficient rats, supplementation with vitamin K derivatives leads to the restoration of prothrombin activity. researchgate.net One study in germ-free rats found that vitamin K1 was ten times more effective than menadiol diphosphate in curing vitamin K deficiency symptoms, highlighting differences in bioactivity among vitamin K forms. researchgate.net

Mineral and Bone Metabolism Markers: The dicalcium phosphate portion of the compound influences markers of bone and mineral metabolism. In studies with aged laying hens, replacing dietary dicalcium phosphate (DCP) with other phosphate sources and varying the phosphorus levels had significant effects on several serum biochemical markers. nih.gov

Key markers include:

Parathyroid Hormone (PTH): Regulates calcium and phosphorus levels. Higher PTH levels were observed in hens fed low-phosphorus diets. nih.gov

Bone Resorption Markers: Such as tartrate-resistant acid phosphatase 5b (TRACP-5b) and type-I collagen c-telopeptide (B1631379) (CTX-I). Levels of these markers were significantly higher in hens on a phosphorus-deficient diet, indicating increased bone resorption. nih.gov

Bone Formation Markers: Including bone alkaline phosphatase (BAP) and osteocalcin (B1147995) (OCN). frontiersin.org Osteocalcin is a vitamin K-dependent protein, linking the two components of menadiol diphosphate dicalcium. fda.gov

Serum Minerals: Serum inorganic phosphorus and calcium concentrations are direct indicators of mineral status. nih.gov

The following table shows the response of bone turnover markers in aged laying hens fed diets with varying levels of non-phytate phosphorus (NPP) from a mono-dicalcium phosphate (MDCP) source compared to a standard dicalcium phosphate (DCP) diet.

| Treatment Group | Serum TRACP-5b (U/L) | Serum CTX-I (ng/mL) | Serum PTH (pg/mL) |

| 0.20% NPP (DCP) | 2.15 | 0.45 | 115.2 |

| 0.07% NPP (MDCP) | 3.50 | 0.68 | 155.8 |

| 0.11% NPP (MDCP) | 2.20 | 0.46 | 148.5 |

| 0.15% NPP (MDCP) | 2.18 | 0.45 | 118.3 |

| 0.18% NPP (MDCP) | 2.85 | 0.58 | 110.5 |

| 0.20% NPP (MDCP) | 2.90 | 0.60 | 108.7 |

Data adapted from a study on laying hens to illustrate marker responses. nih.gov

Role in Mineralization Processes in Skeletal Tissues of Model Organisms

This compound contributes to the mineralization of skeletal tissues through two distinct but complementary mechanisms.

First, the menadiol diphosphate component provides a source of vitamin K. Vitamin K is essential for bone health as it acts as a cofactor for the carboxylation of several bone-related proteins, most notably osteocalcin. fda.govdsm-firmenich.com Osteocalcin, when carboxylated, can bind to calcium ions and incorporate them into the bone matrix, a critical step in bone mineralization. fda.gov A deficiency in vitamin K can lead to impaired bone mineralization due to inadequate levels of activated osteocalcin. fda.gov

Second, the dicalcium phosphate component provides a direct source of calcium and phosphorus, which are the principal mineral components of bone tissue. nih.gov Phosphorus is an essential nutrient for skeletal development and bone mineralization. nih.govfrontiersin.org Animal studies have consistently shown that dietary supplementation with sources like dicalcium phosphate is crucial for maintaining skeletal health, especially when the basal diet is deficient in these minerals. frontiersin.org

In laying hens, for example, the source and level of dietary inorganic phosphate were shown to significantly affect tibia quality. nih.govfrontiersin.org Adequate phosphorus supplementation resulted in greater tibia breaking strength and higher calcium and phosphorus content in the bone. nih.gov Similarly, in rats, dietary deficiencies in calcium and phosphorus have a direct negative impact on bone development and mechanical characteristics. mdpi.com The provision of these minerals is fundamental to achieving peak bone mass and maintaining bone architecture. mdpi.com

Theoretical and Computational Approaches

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques are employed to predict and analyze the interactions between a ligand, such as menadiol (B113456) diphosphate (B83284), and its biological targets at an atomic level. Given that menadiol diphosphate is a synthetic precursor to vitamin K2 (menaquinone-4), its primary interactions are with the enzymes of the vitamin K cycle.

Interaction with Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1):

Molecular modeling studies have provided significant insights into the binding of various vitamin K forms to VKORC1, the enzyme responsible for regenerating the reduced form of vitamin K. nih.gov While direct modeling of menadiol diphosphate with VKORC1 is not extensively documented, studies on the closely related menadione (B1676200) (vitamin K3) offer valuable information. These computational analyses have revealed that the hydrophobic tail of vitamin K molecules plays a crucial role in stabilizing the interaction with VKORC1. nih.gov Menadione, which lacks this tail, exhibits a lower binding affinity for the enzyme. nih.gov It is hypothesized that menadiol diphosphate, once hydrolyzed to menadiol and then oxidized to menadione, would interact with the active site of VKORC1. Molecular dynamics simulations suggest that specific mutations in VKORC1 can alter its conformation, potentially increasing the accessibility of the active site to small molecules and leading to constitutive activity. nih.gov

Interaction with NAD(P)H:Quinone Oxidoreductase 1 (NQO1):

NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov Molecular docking studies have been utilized to investigate the interaction between various quinone derivatives and the NQO1 protein. researchgate.net These studies help in understanding the binding modes and identifying key amino acid residues involved in the interaction. For instance, in silico analyses have been performed to explore the binding affinity of compounds like resveratrol (B1683913) with NQO1, demonstrating the utility of these methods in identifying potential inhibitors or substrates. semanticscholar.orgistanbul.edu.tr Given its quinone-like structure after conversion, menadiol diphosphate is expected to be a substrate for NQO1. Molecular docking simulations would likely show the menadione moiety positioned within the active site, in proximity to the FAD cofactor, facilitating the hydride transfer from NAD(P)H.

Interaction with Gamma-Glutamyl Carboxylase (GGCX):

GGCX is the enzyme that utilizes the reduced form of vitamin K as a cofactor to carboxylate specific glutamate (B1630785) residues in vitamin K-dependent proteins. nih.govnih.gov The active form of vitamin K for GGCX is the hydroquinone (B1673460) (menadiol). Therefore, menadiol diphosphate, after dephosphorylation, would serve as a substrate for GGCX. Molecular modeling of the GGCX active site would be instrumental in understanding how menadiol binds and facilitates the carboxylation reaction. Such models would illustrate the proximity of the menadiol to the glutamate substrate and other essential cofactors like oxygen and carbon dioxide. mdpi.com

Table 1: Key Enzymes Interacting with Menadiol Diphosphate and its Metabolites

| Enzyme | Function in Vitamin K Cycle | Interaction with Menadiol Diphosphate Metabolite | Key Insights from Molecular Modeling |

| VKORC1 | Reduces vitamin K epoxide and quinone to hydroquinone. nih.gov | Interacts with menadione (oxidized form of menadiol). | Hydrophobic interactions are crucial for binding; specific residues are key for stabilization. nih.gov |

| NQO1 | Reduces quinones to hydroquinones. nih.gov | Interacts with menadione. | Docking studies reveal binding modes within the active site near the FAD cofactor. researchgate.net |

| GGCX | Utilizes vitamin K hydroquinone for carboxylation. nih.gov | Interacts with menadiol (hydroquinone form). | Modeling can elucidate the binding of menadiol in the active site to facilitate carboxylation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific 3D-QSAR studies on menadiol diphosphate are not widely available in the literature, extensive research has been conducted on various quinone derivatives. researchgate.netnih.gov These studies have established correlations between the physicochemical properties of quinone compounds and their biological activities, such as anticancer or antimicrobial effects.

The general approach in QSAR studies involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, and hydrophobic parameters.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a hypothetical QSAR study on menadiol diphosphate derivatives, one could synthesize a series of analogues with modifications to the naphthoquinone ring or the phosphate (B84403) groups. The biological activity, for instance, as a substrate for NQO1, would be measured. A QSAR model could then be developed to identify the key structural features that influence this activity. Such a model could predict that electron-withdrawing groups on the naphthoquinone ring might enhance the molecule's ability to act as an electron acceptor, thereby increasing its activity as an NQO1 substrate.

Table 2: Hypothetical QSAR Descriptor Contributions for NQO1 Substrate Activity of Menadiol Diphosphate Analogs

| Descriptor Type | Potential Influence on NQO1 Substrate Activity | Rationale |

| Electronic | Positive correlation with electron-withdrawing substituents. | Enhances the quinone's ability to accept electrons from the FAD cofactor of NQO1. |

| Steric | Negative correlation with bulky substituents near the quinone moiety. | Bulky groups may hinder the molecule's entry and proper orientation within the NQO1 active site. |

| Hydrophobicity | Optimal range of hydrophobicity may be required. | The molecule needs to traverse cellular membranes to reach cytosolic NQO1, but excessive hydrophobicity might lead to non-specific binding. |

Simulation of Biochemical Pathways Involving Menadiol Diphosphate

Computational simulations of biochemical pathways allow for a dynamic understanding of how metabolites are processed and regulated within a cellular context. Menadiol diphosphate, as a vitamin K precursor, is integrated into the well-established vitamin K cycle.

The vitamin K cycle is a series of enzymatic reactions that are crucial for the post-translational modification of vitamin K-dependent proteins. nih.gov This cycle can be modeled computationally to simulate the flux of vitamin K through its different redox states.

A simulation of the biochemical pathway involving menadiol diphosphate would typically start with its hydrolysis to menadiol. This menadiol pool would then be available for two key reactions:

Oxidation to Menadione: This can occur spontaneously or be enzyme-catalyzed.

Utilization by GGCX: Menadiol serves as the active cofactor for the carboxylation of glutamate residues. mdpi.com

The menadione produced can then be reduced back to menadiol by either NQO1 or VKORC1, thus completing a part of the cycle. nih.gov During the GGCX-catalyzed reaction, menadiol is oxidized to vitamin K epoxide, which is then reduced back to the quinone form by VKORC1. nih.gov

Future Directions in Menadiol Diphosphate Dicalcium Research

Elucidation of Undefined Biochemical Roles

While menadiol (B113456) diphosphate (B83284) is known as a vitamin K analog, its complete spectrum of biochemical and molecular activities remains an area of active investigation. Future research will likely focus on moving beyond its established role in coagulation to uncover novel mechanisms of action in various cellular processes. drugbank.com

Key research questions to be addressed include:

Identification of Novel Molecular Targets: Beyond its known interaction with vitamin K-dependent proteins involved in blood clotting, researchers are exploring other potential binding partners and molecular targets. drugbank.com For instance, recent studies on other vitamin K analogs have pointed towards neuroprotective effects mediated through metabotropic glutamate (B1630785) receptors (mGluRs), suggesting a potential avenue of exploration for menadiol diphosphate. news-medical.net Identifying these targets is crucial for understanding its broader physiological effects.

Pathway Analysis: A significant research direction involves mapping the downstream signaling pathways affected by menadiol diphosphate. While its role as a precursor to menadione (B1676200) (Vitamin K3) is understood, the specific cellular signaling cascades it modulates, particularly in contexts like cancer cell proliferation and neuroprotection, are not fully detailed. researchgate.netingentium.com Research may focus on its influence on pathways related to oxidative stress, apoptosis, and cellular differentiation. mdpi.commdpi.com

Extra-Hepatic Functions: The functions of vitamin K analogs are increasingly recognized outside of the liver. mdpi.com Future studies will likely investigate the specific roles of menadiol diphosphate in bone metabolism, vascular health, and neurological systems, areas where natural vitamin K has shown significant activity. mdpi.comnih.gov For example, vitamin K2 has been shown to improve bone quality and prevent vascular calcification, raising questions about whether menadiol diphosphate shares these capabilities. nih.gov

Development of Novel Research Tools and Probes

To fully elucidate the biochemical roles of menadiol diphosphate, the development of sophisticated research tools is essential. These tools will enable scientists to track the compound within cells, identify its binding partners, and quantify its activity with greater precision.

Future developments are anticipated in the following areas:

Chemical Probes: Designing and synthesizing specialized molecular probes based on the menadiol diphosphate structure will be a key focus. Photoaffinity probes, for example, can be used to covalently link to interacting proteins upon photoactivation, allowing for their subsequent identification and characterization. kaust.edu.sa This approach would be invaluable for discovering previously unknown cellular targets.

Target Identification Strategies: Advanced techniques such as Proteolysis-targeting chimeras (PROTAC) could be adapted to identify the specific proteins that menadiol diphosphate interacts with. nih.gov By creating a PROTAC molecule that incorporates menadiol diphosphate, researchers could induce the degradation of its target proteins, which can then be identified through proteomic analysis. nih.gov

Biosensors and Imaging Agents: The creation of fluorescently tagged menadiol diphosphate analogs would allow for real-time visualization of its uptake, subcellular localization, and dynamic behavior within living cells. These imaging agents would provide crucial insights into its mechanism of action at a cellular level.

Table 1: Potential Research Tools for Menadiol Diphosphate Investigation

| Tool/Technique | Application | Potential Insights |

|---|---|---|

| Photoaffinity Probes | Covalently label and isolate interacting proteins. | Identification of novel molecular targets and binding partners. |

| PROTAC-based Probes | Induce targeted degradation of specific proteins. | Confirmation of direct protein targets and their cellular roles. |

| Fluorescent Analogs | Visualize the compound's distribution in live cells. | Understanding of cellular uptake, trafficking, and localization. |

| Cellular Thermal Shift Assay (CETSA) | Detect direct binding of the compound to target proteins. | Validation of protein-ligand interactions in a cellular context. |

Integration with Systems Biology Approaches

Systems biology offers a holistic framework for understanding the complex interactions of menadiol diphosphate within a biological system. mdpi.com By integrating multi-omics data, researchers can move from a single-target view to a comprehensive network-level understanding of the compound's effects. nih.govnih.gov

Future research directions include:

Multi-Omics Profiling: Comprehensive studies employing genomics, transcriptomics, proteomics, and metabolomics will be conducted on cells or tissues treated with menadiol diphosphate. researchgate.net This will generate large datasets detailing changes in gene expression, protein levels, and metabolic profiles, providing a global view of the cellular response.

Integrated Data Analysis: A major challenge and area for development is the creation of advanced computational tools and statistical methods to effectively integrate diverse omics datasets. nih.govresearchgate.net The goal is to build predictive models that can explain how molecular-level changes induced by menadiol diphosphate lead to specific physiological outcomes. e-enm.org

Advancements in Analytical Techniques for Complex Biological Matrices

Accurately detecting and quantifying menadiol diphosphate and its metabolites in complex biological samples like blood, plasma, and tissues is critical for understanding its pharmacokinetics and biodistribution. nih.gov Future research will focus on developing more sensitive, specific, and high-throughput analytical methods. mdpi.com

Key areas for advancement include: